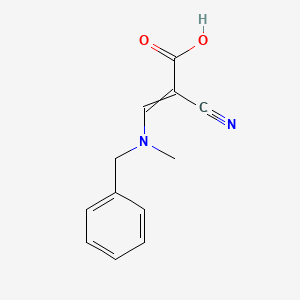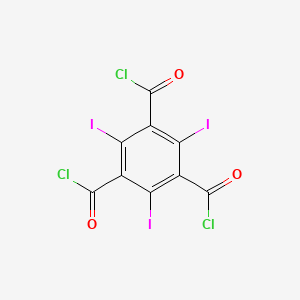
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride is a chemical compound with the molecular formula C₉Cl₃I₃O₃ and a molecular weight of 643.17 g/mol . It is characterized by the presence of three iodine atoms and three carbonyl chloride groups attached to a benzene ring. This compound is known for its high density (2.738 g/cm³) and high boiling point (576.4°C at 760 mmHg) .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride involves starting from benzaldehyde and undergoing multiple reaction steps to introduce the iodine and carbonyl chloride groups . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
化学反応の分析
Types of Reactions
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be utilized in the development of novel biomolecules and as a probe in biochemical studies.
作用機序
The mechanism of action of 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride involves its interaction with molecular targets through its functional groups. The carbonyl chloride groups can react with nucleophiles, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
1,3,5-Benzenetricarbonyl trichloride: Similar in structure but lacks the iodine atoms, making it less reactive in certain halogen-specific reactions.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains fluorine atoms instead of carbonyl chloride groups, leading to different chemical properties and applications.
Uniqueness
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride is unique due to the presence of both iodine atoms and carbonyl chloride groups, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
79211-40-8 |
|---|---|
分子式 |
C9Cl3I3O3 |
分子量 |
643.2 g/mol |
IUPAC名 |
2,4,6-triiodobenzene-1,3,5-tricarbonyl chloride |
InChI |
InChI=1S/C9Cl3I3O3/c10-7(16)1-4(13)2(8(11)17)6(15)3(5(1)14)9(12)18 |
InChIキー |
UEQABUISLVYURQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


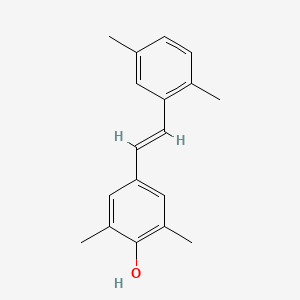
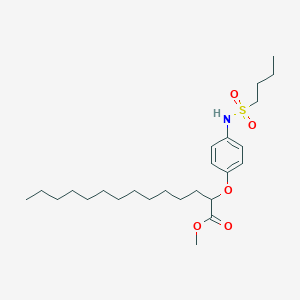
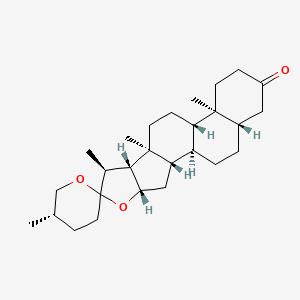
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
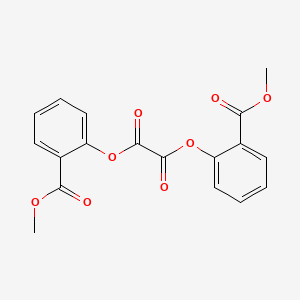
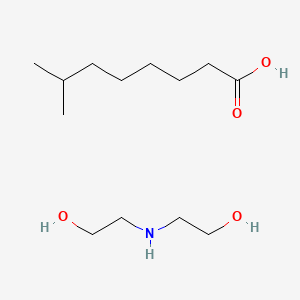
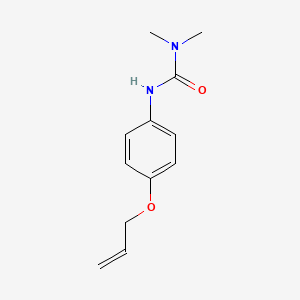
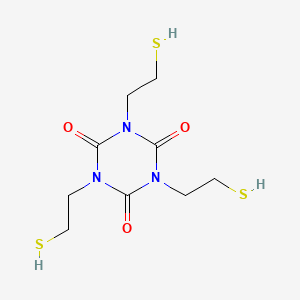
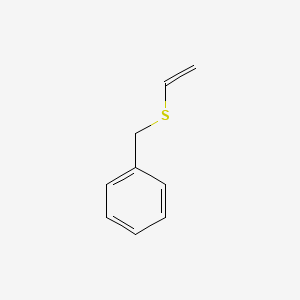
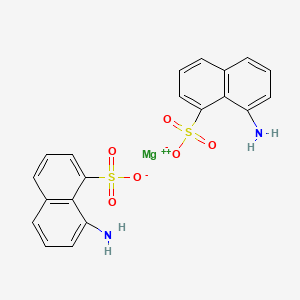
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)


